rac α-Methadol-d3

Bioanalytical Method Validation Isotope Dilution Mass Spectrometry Forensic Toxicology

rac α-Methadol-d3 is a tri-deuterated analog (MW 314.48) of the opioid metabolite rac α-Methadol, engineered as a stable isotope-labeled internal standard (SIL-IS) for methadol quantification in LC-MS/MS. Generic methadone-d9 or EDDP-d3 standards fail to correct for methadol-specific extraction recovery and matrix effects. • +3 Da mass shift enables baseline SRM channel separation from unlabeled analyte • Reverse-phase ΔtR < 0.03 min ensures matched ionization and ion suppression compensation • ≥98 atom% D isotopic purity; batch-specific CoA certifies d0 impurity below LOQ threshold • Supports FDA BMV-compliant method validation and ISO 17025 forensic workflows

Molecular Formula C21H29NO
Molecular Weight 314.487
CAS No. 1217842-77-7
Cat. No. B570774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac α-Methadol-d3
CAS1217842-77-7
Synonyms(R*,R*)-(±)-β-[2-(dimethylamino)propyl]-α-ethyl-β-phenylbenzeneethanol-d3;  (±)-α-Methadol-d3_x000B_
Molecular FormulaC21H29NO
Molecular Weight314.487
Structural Identifiers
SMILESCCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3
InChIKeyQIRAYNIFEOXSPW-FULVYNFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac α-Methadol-d3: Stable Isotope Internal Standard


rac α-Methadol-d3 (CAS 1217842-77-7) is a tri-deuterated analog of the synthetic opioid metabolite rac α-Methadol . Featuring three deuterium atoms at the terminal methyl position of the heptanol backbone, it has a molecular formula of C21H26D3NO and a molecular weight of 314.48 g/mol . This structural modification shifts the mass-to-charge ratio (m/z) by +3 Da relative to the unlabeled compound, enabling its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS and GC-MS workflows for the quantification of methadol in biological matrices [1].

rac α-Methadol-d3: Why Generic IS Fails


Within the methadone analytical panel, methadol requires a dedicated internal standard because it is chromatographically distinct from methadone, EDDP, and EMDP. A generic methadone-d9 or EDDP-d3 standard cannot correct for methadol-specific extraction recovery, ionization efficiency, or matrix effects across the LC gradient [1]. The deuterium placement in rac α-Methadol-d3—at the terminal ethyl carbon rather than on N-methyl or aromatic positions—minimizes chromatographic isotope effects (reverse-phase ΔtR typically < 0.03 min) that could otherwise cause differential ion suppression between analyte and internal standard, a documented failure mode for certain deuterated opioid IS when deuterium resides near polar functional groups [2]. Substituting with the unlabeled rac α-Methadol (CAS 63869-11-4, MW 311.46) forfeits the mass-shift-based discrimination against isobaric matrix interferences entirely, as the native and IS signals would occupy identical m/z channels in the MS detector .

rac α-Methadol-d3: Quantitative Evidence vs Other ISs


Mass Shift & Isotopic Enrichment Advantage

rac α-Methadol-d3 provides a nominal mass shift of +3 Da ( m/z 315 → 318 for [M+H]⁺ in positive-ion mode) relative to the unlabeled analyte (MW 311.46 for unlabeled vs. 314.48 for d3) . The isotopic enrichment specification for commercial reference standards (TRC M225922) is typically ≥98 atom% D, yielding <2% residual unlabeled (d0) signal that could otherwise contribute to systematic positive bias at low analyte concentrations [1]. In contrast, using unlabeled rac α-Methadol as an internal standard provides zero mass offset, making it impossible to distinguish IS signal from endogenous analyte signal in selected reaction monitoring (SRM) mode, a fundamental requirement for quantitative bioanalysis per FDA BMV guidance [2].

Bioanalytical Method Validation Isotope Dilution Mass Spectrometry Forensic Toxicology

Deuterium Placement and Chromatographic Coelution

The three deuterium atoms in rac α-Methadol-d3 are positioned on the terminal ethyl carbon (C-1 position as the trideuteromethyl moiety), remote from ionizable amine and hydroxyl groups . This contrasts with methadone-d9, where deuteration occurs on N-methyl and aromatic positions that participate in hydrogen-bonding interactions with the stationary phase, producing measurable reverse-phase chromatographic isotope shifts (ΔtR ≈ 0.05–0.15 min reported for methadone-d9 vs. methadone-d0 on C18 columns) that can cause differential matrix-induced ion suppression between analyte and IS elution windows [1]. The remote deuterium placement in rac α-Methadol-d3 reduces the chromatographic ΔtR to approximately ≤0.03 min, maintaining co-elution of analyte and IS, which is a critical requirement for compensating ionization variability in electrospray-based methods [2].

Chromatographic Isotope Effect Internal Standard Selection LC-MS/MS Method Development

LC-MS/MS vs Immunoassay Screening Specificity

Immunoassay-based methadone screening tests exhibit limited and variable cross-reactivity toward α-methadol. The Thermo Fisher CEDIA Methadone Assay reports cross-reactivity for α-methadol at approximately 1.5% relative to methadone (25,000 ng/mL threshold vs. 300 ng/mL for methadone calibrator) , while other commercial assays report cross-reactivity ranging from <1% to ~2.65% for alpha-methadol [1]. This low and variable immunoreactivity precludes reliable semi-quantitative estimation of methadol concentrations from immunoassay results alone. In contrast, an LC-MS/MS method employing rac α-Methadol-d3 as the SIL-IS enables compound-specific quantification of methadol with an LOQ of 25 ng/g in meconium [2], providing absolute structural specificity unattainable by antibody-based methods.

Confirmatory Analysis Immunoassay Cross-Reactivity Forensic Urine Drug Testing

Procurement and Supply Chain Comparison

rac α-Methadol-d3 is commercially cataloged as TRC M225922 (Toronto Research Chemicals), with defined lot-specific Certificates of Analysis including HPLC purity and isotopic enrichment data [1]. The unlabeled analog (rac α-Methadol, TRC M225920) is also available but cannot fulfill the SIL-IS function. Alternative methadone metabolite internal standards such as methadone-d9 (TRC M225867) and EDDP-d3 (TRC E335602) address different analytes in the panel and are not interchangeable for methadol quantification . CymitQuimica lists rac α-Methadol-d3 at €5,796/25 mg (Ref. TR-M225922) compared to €1,574/25 mg for the unlabeled rac α-Methadol (Ref. TR-M225920), reflecting the added synthesis cost of deuterium incorporation .

Reference Standard Procurement Supply Chain Reliability GMP Analytical Standards

Methadol Metabolic Origin and Analytical Need

Methadol (α-methadol) is formed via ketone reduction of methadone, a metabolic pathway distinct from the N-demethylation that produces EDDP and EMDP [1]. Consequently, methadol exhibits different chromatographic retention, MS/MS fragmentation, and extraction recovery compared to methadone and its primary metabolites. In the validated LC-APCI-MS/MS method of Choo et al. (2005), methadol demonstrated a higher LOD (2.5 ng/g) and LOQ (25 ng/g) compared to methadone, EDDP, and EMDP (LOD 1.0 ng/g; LOQ 5 ng/g) in meconium, indicating lower ionization efficiency or higher matrix background for this analyte [2]. Using a structurally matched deuterated IS (rac α-Methadol-d3) compensates for these analyte-specific recovery and ionization characteristics, whereas a methadone-d9 IS would co-elute at a different retention time and thus cannot correct for methadol-specific matrix effects at the methadol elution window [3].

Methadone Metabolism Pharmacokinetic Profiling LC-MS/MS Panel Design

Application Scenarios for rac α-Methadol-d3


Method Validation for Methadone Metabolite Panels

When developing or validating a quantitative LC-MS/MS method for the simultaneous determination of methadone, EDDP, EMDP, and methadol in plasma, urine, or meconium, rac α-Methadol-d3 is the only commercially available deuterated internal standard that chromatographically co-elutes with and ionizes analogously to methadol [1]. Its use directly satisfies FDA BMV guidance requiring a stable isotope-labeled IS for each analyte when available, and its +3 Da mass shift enables unequivocal SRM channel separation from the unlabeled analyte [2].

Forensic Meconium Testing for In-Utero Exposure

In forensic meconium analysis, distinguishing methadol from methadone, EDDP, and EMDP is essential for comprehensive metabolic profiling of fetal methadone exposure [1]. The Choo et al. (2005) validated LC-APCI-MS/MS method using deuterated analogues for all analytes established methadol LOQ at 25 ng/g and demonstrated the absence of meconium matrix effects when proper SIL-IS compensation is applied. Procurement of rac α-Methadol-d3 from a certified reference standard supplier with batch-specific CoA ensures the analytical integrity required for court-admissible toxicology results [2].

PK Studies of LAAM and Methadone Metabolism

L-α-Methadol is the active metabolite of levacetylmethadol (LAAM), and its quantification is essential for pharmacokinetic modeling of LAAM disposition [1]. The racemic d3 standard enables quantification of both α-methadol enantiomers in achiral LC-MS/MS methods, while its deuterium placement on the non-stereogenic terminal carbon ensures isotopic integrity independent of enantiomeric configuration. For laboratories conducting PK studies, the availability of rac α-Methadol-d3 in research-grade quantities (1–50 mg) from TRC supports method development through to full validation [2].

QC and System Suitability in Toxicology Labs

In ISO 17025-accredited toxicology laboratories, rac α-Methadol-d3 serves as both an extracted internal standard for methadol quantification and a system suitability marker for the methadol retention time window within multi-analyte opioid panels [1]. Its isotopic purity specification (≥98 atom% D) ensures that the d0 impurity contribution remains below the LOQ threshold, preventing false-positive methadol detection in blank or negative control samples during batch acceptance evaluation [2].

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